

Introduction: Unveiling the Molecular Architecture of a Potent Biocide

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Compound of Interest

Compound Name: 1-BROMO-3-CHLORO-5,5-DIMETHYLIMIDAZOLIDINE-2,4-DIONE

Cat. No.: B101141

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1-Bromo-3-chloro-5,5-dimethylhydantoin, commonly known as BCDMH, is a heterocyclic organic compound widely utilized as a disinfectant, algacide, and bactericide.[1] Its primary application is in the treatment of recreational and industrial water systems, where it provides a stable, solid source of both bromine and chlorine.[2][3] The efficacy of BCDMH stems from its slow hydrolysis in water, which releases hypobromous acid (HOBr) and hypochlorous acid (HOCl), the active antimicrobial agents.[4][5] Understanding the precise molecular structure and stereochemistry of BCDMH is fundamental for researchers and drug development professionals, as these characteristics dictate its chemical properties, reactivity, and ultimately, its biocidal mechanism. This guide provides a detailed exploration of the BCDMH molecule, from its core structure and isomerism to a thorough stereochemical analysis.

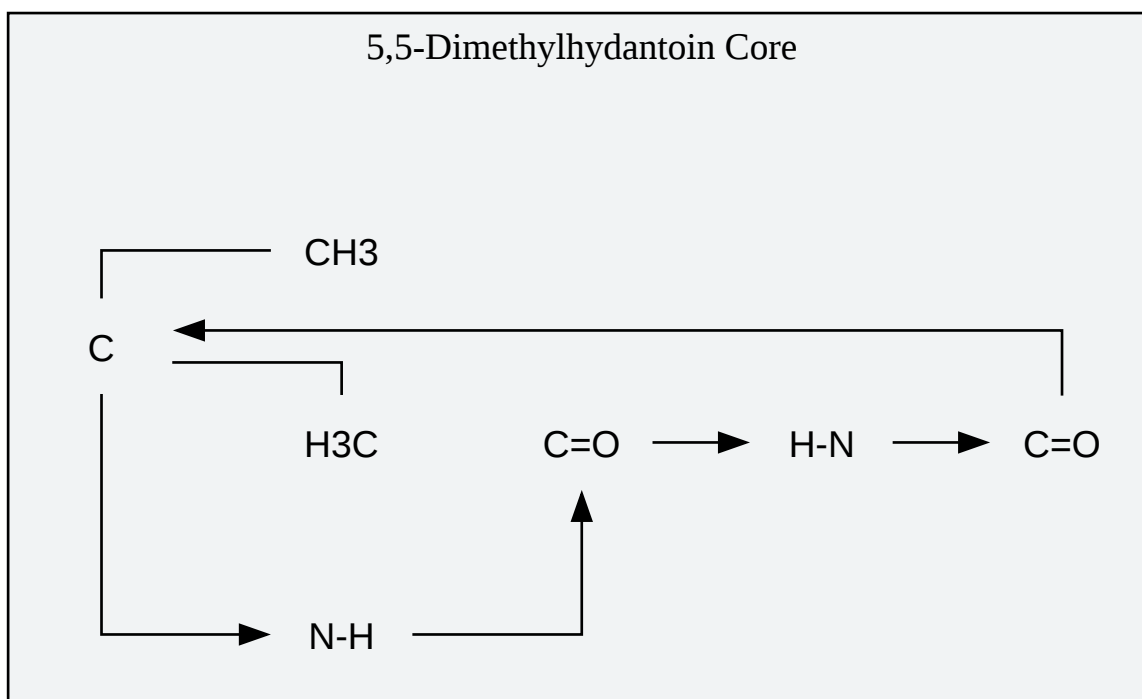
Part 1: Deconstructing the Molecular Structure of BCDMH

The molecular formula of BCDMH is $C_5H_6BrClN_2O_2$. [1] Its structure is built upon a 5,5-dimethylhydantoin backbone, a five-membered ring that is a derivative of imidazolidine.

The 5,5-Dimethylhydantoin Core

The foundation of the BCDMH molecule is 5,5-dimethylhydantoin. This core structure is a heterocyclic ring containing two nitrogen atoms at positions 1 and 3 and two carbonyl groups at

positions 2 and 4. The carbon atom at position 5 is a quaternary carbon, bonded to two methyl groups. This gem-dimethyl substitution is a key feature that influences the molecule's overall shape and chemical stability.



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Diagram 1: The core structure of 5,5-dimethylhydantoin.

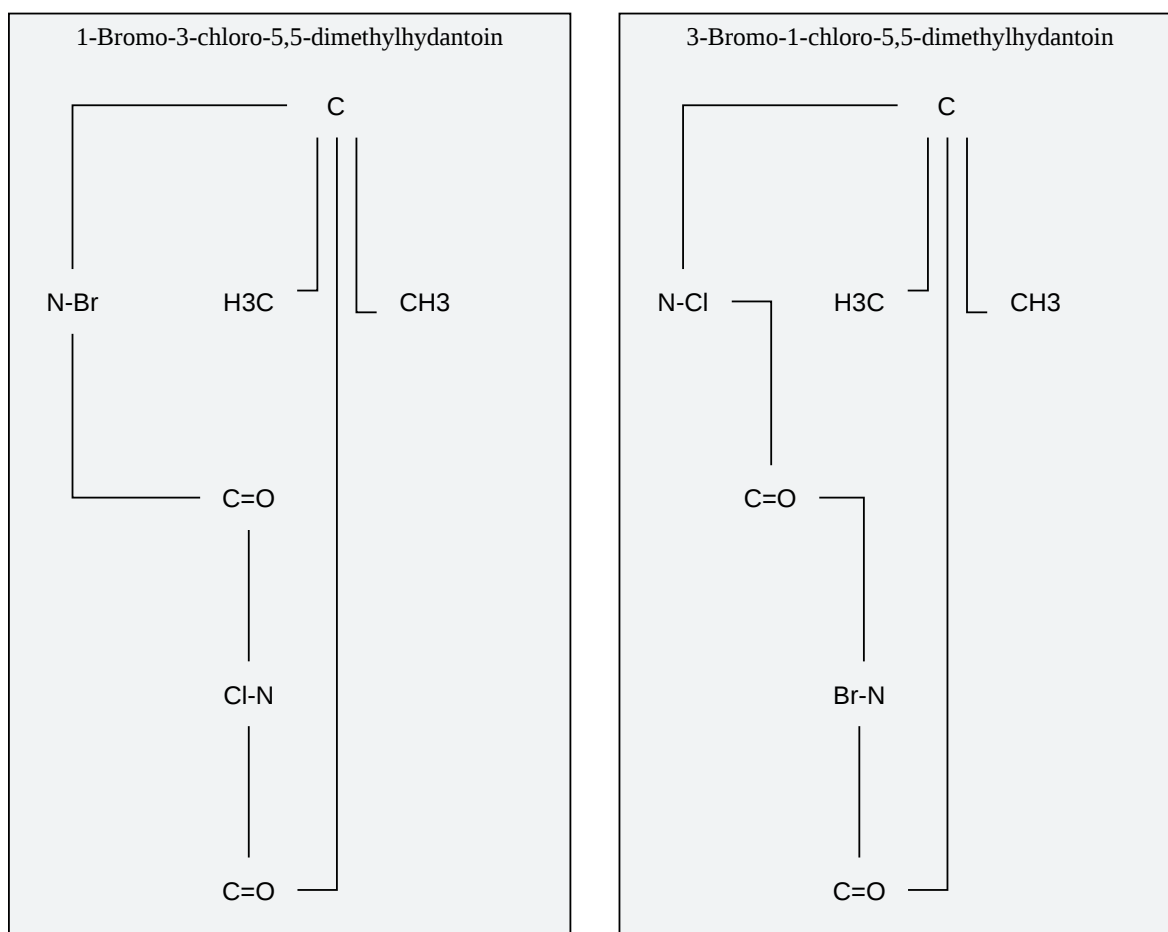
Halogenation and Constitutional Isomerism

The biocidal activity of BCDMH is conferred by the attachment of bromine and chlorine atoms to the nitrogen atoms of the hydantoin ring. The synthesis of BCDMH typically involves the sequential bromination and chlorination of 5,5-dimethylhydantoin.^{[2][3]} This process can lead to the formation of two distinct constitutional isomers, depending on which nitrogen atom is brominated and which is chlorinated.

The two primary isomers are:

- 1-bromo-3-chloro-5,5-dimethylhydantoin (CAS No: 16079-88-2)^[1]
- 3-bromo-1-chloro-5,5-dimethylhydantoin (CAS No: 126-06-7)^[6]

Commercially available BCDMH products are often a mixture of these two isomers.[6] While they share the same molecular formula and connectivity of the hydantoin ring, the different placement of the halogen atoms results in distinct chemical entities with unique CAS numbers.



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Diagram 2: Constitutional isomers of BCDMH.

Physical and Chemical Properties

The structural features of BCDMH give rise to its characteristic physical and chemical properties, which are crucial for its handling, storage, and application.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ BrClN ₂ O ₂	[1]
Molar Mass	241.47 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Odor	Faint halogen odor	[2]
Melting Point	159-163 °C (decomposes)	[4][7]
Solubility in Water	0.15 - 0.25 g/100 mL at 25°C	[4][5]
Solubility in Organic Solvents	Soluble in acetone	[4]

Part 2: A Rigorous Stereochemical Analysis of BCDMH

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical and biological activity. A thorough analysis of BCDMH reveals important insights into its molecular symmetry and potential for stereoisomerism.

Assessment of Chirality

A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality is the presence of a stereocenter, typically a carbon atom bonded to four different substituent groups.

A systematic evaluation of the BCDMH structure for potential stereocenters reveals the following:

- C2 and C4: These are carbonyl carbons, double-bonded to oxygen. They are sp² hybridized and planar, and therefore cannot be stereocenters.

- **N1 and N3:** While nitrogen atoms can be chiral centers, the energy barrier for inversion is typically low, leading to rapid racemization at room temperature. In the case of N-halo compounds like BCDMH, the nitrogen atoms are generally not considered stable stereocenters.
- **C5:** This carbon atom is bonded to four groups: two methyl ($-\text{CH}_3$) groups, the nitrogen at position 1 (N1), and the carbon at position 4 (C4). Because two of the substituents (the methyl groups) are identical, C5 does not meet the criteria for a stereocenter.

Since there are no stereocenters within the BCDMH molecule, it is achiral.

Diagram 3: Chirality analysis of the C5 carbon atom.

Implications of Achirality

The achiral nature of BCDMH has several important consequences:

- **No Stereoisomers:** BCDMH does not have enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).
- **Optical Inactivity:** As an achiral compound, BCDMH does not rotate the plane of polarized light.
- **Simplified Synthesis:** The synthesis and purification of BCDMH are not complicated by the need to separate different stereoisomers, which can be a significant challenge in drug development and manufacturing. The primary complexity arises from the potential presence of constitutional isomers, not stereoisomers.

Part 3: Synthesis and Spectroscopic Characterization

Synthesis Overview

The industrial production of BCDMH begins with 5,5-dimethylhydantoin. The process involves a two-step halogenation reaction. First, the hydantoin is brominated, followed by a chlorination step.^[2] The specific reaction conditions and the order of halogenation can influence the ratio of the 1-bromo-3-chloro and 3-bromo-1-chloro isomers in the final product. A typical synthesis

route involves reacting 5,5-dimethylhydantoin with bromine and chlorine in an alkaline environment.[8]

Spectroscopic Analysis

While detailed crystallographic data for BCDMH is not readily available in public databases, its structure is unequivocally confirmed using standard spectroscopic techniques.

- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of BCDMH shows characteristic absorption bands for the carbonyl (C=O) groups of the hydantoin ring. An evaluated infrared reference spectrum for 1-bromo-3-chloro-5,5-dimethylhydantoin is available in the Coblenz Society collection, curated by the National Institute of Standards and Technology (NIST).[9]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy would confirm the connectivity of the atoms. The ^1H NMR spectrum would be expected to show a singlet for the two equivalent methyl groups. While a specific spectrum for BCDMH is not widely published, NMR data for closely related compounds like 1,3-dichloro-5,5-dimethylhydantoin is available and demonstrates the utility of this technique for structural elucidation.[10]
- **Mass Spectrometry (MS):** Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition of $\text{C}_5\text{H}_6\text{BrClN}_2\text{O}_2$. Predicted LC-MS/MS data for BCDMH is available in the Toxin and Toxin Target Database (T3DB).

Conclusion

1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) is an achiral molecule built upon a stable 5,5-dimethylhydantoin core. Its key structural feature is the presence of two constitutional isomers, 1-bromo-3-chloro- and 3-bromo-1-chloro-5,5-dimethylhydantoin, which frequently coexist in commercial preparations. A thorough stereochemical analysis confirms the absence of any stereocenters, meaning the molecule does not exhibit enantiomerism or optical activity. This structural simplicity, combined with its slow-releasing halogen mechanism, underpins its effectiveness and widespread use as a chemical disinfectant. For scientists and professionals in drug development and materials science, this comprehensive understanding of BCDMH's

molecular architecture is essential for its safe handling, effective application, and the development of next-generation biocidal agents.

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